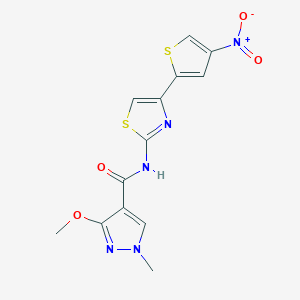
Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized thiophene derivatives. These derivatives have been the subject of research due to their potential applications in pharmaceuticals and materials science. The papers provided discuss similar compounds with variations in their functional groups and substituents, which can significantly alter their properties and potential uses.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was created through a one-pot, three-component condensation under mild conditions . This method could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using X-ray diffraction crystallography, as demonstrated for the compound in paper . The molecular geometry, vibrational frequencies, and NMR chemical shifts are typically calculated using density functional theory (DFT) methods, which provide insight into the electronic structure and physical properties of the molecule. Similar analytical techniques would likely be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be influenced by the presence of various functional groups. For instance, the compound in paper shows the formation of a dimer in the solid state through intermolecular hydrogen bonding. The reactivity of this compound would also be expected to be influenced by its functional groups, potentially forming similar intermolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the crystal and molecular structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene is stabilized by various intra- and intermolecular interactions . These interactions can affect the melting point, solubility, and stability of the compound. The physical and chemical properties of this compound would need to be experimentally determined, but they are likely to be influenced by similar intra- and intermolecular forces.
Applications De Recherche Scientifique
Anticancer Potential
- A study by Mohareb et al. (2016) synthesized thiophene derivatives, including a compound similar to ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, showing significant anticancer activity against tumor cell lines like MCF-7, NCI-H460, and SF-268.
Antimicrobial and Antioxidant Properties
- Research by Raghavendra et al. (2016) noted the synthesis of compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which exhibited excellent antibacterial, antifungal, and antioxidant activities.
Pharmacological Studies
- A 1971 study by Chapman et al. discussed derivatives of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, indicating their potential for pharmacological applications.
Synthesis of Dyes
- Karcı & Karcı (2012) studied the synthesis of bis-heterocyclic monoazo dyes based on thiophene ring, showcasing the application of thiophene derivatives in dye synthesis.
Anti-Rheumatic Effects
- Sherif & Hosny (2014) synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, revealing significant anti-rheumatic effects.
Antimicrobial Synthesis
- A study by Faty et al. (2010) involved the synthesis of thiophene carboxylate derivatives with notable antibacterial and antifungal activities.
Docking Studies and Anti-Microbial Evaluation
- Spoorthy et al. (2021) conducted docking studies and anti-microbial evaluations on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting their potential in medicinal chemistry.
Photophysical Properties
- Research by Amati et al. (2010) on the photophysical properties of ethyl 2-arythiazole-5-carboxylates suggests the potential use of thiophene derivatives in photochemical applications.
Propriétés
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-5-20-13(19)8-6(2)9(11(18)15-4)21-12(8)16-10(17)7(3)14/h7H,5H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDCRYUJRMECCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)
![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)
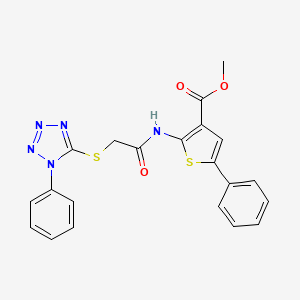
![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)
![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
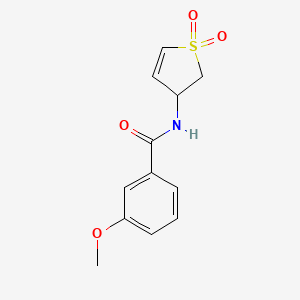
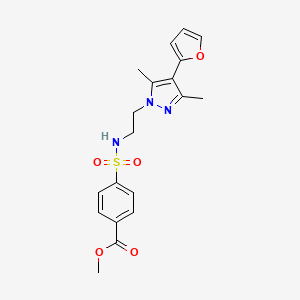

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)
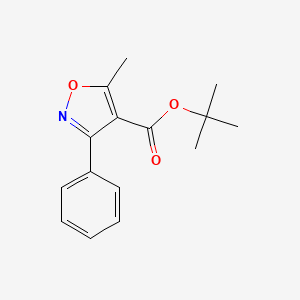
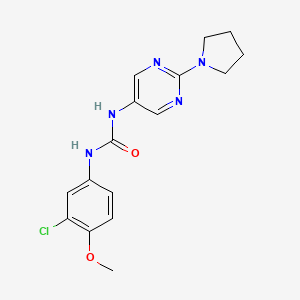
![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)
